Product packaging for LDHA-IN-22Y(Cat. No.:)

LDHA-IN-22Y

Cat. No.: B1193174
M. Wt: 368.82
InChI Key: NKUNTWSMUIPKSU-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

LDHA-IN-22Y is a potent and selective small-molecule inhibitor targeting Lactate Dehydrogenase A (LDHA). The LDHA enzyme is a crucial component in the glycolytic pathway, catalyzing the conversion of pyruvate to lactate . This reaction is particularly vital in cancer cells, which often rely on aerobic glycolysis (the Warburg effect) for energy production, even in the presence of oxygen . By inhibiting LDHA, this compound disrupts this metabolic process, leading to a reduction in lactate production, impaired glycolytic flux, and subsequent suppression of cancer cell proliferation. Its primary research value lies in exploring the role of metabolic reprogramming in diseases like cancer and pulmonary hypertension , and in investigating LDHA as a therapeutic target. This compound is intended for in vitro and in vivo research use to study cellular metabolism, oncogenic signaling pathways, and for the preclinical assessment of anti-metabolic agents. This compound is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C19H17ClN4O2

Molecular Weight

368.82

IUPAC Name

3-(5-Amino-6-{[(1R)-1-phenylethyl]amino}-2-pyrazinyl)-4-chlorobenzoic acid

InChI

InChI=1S/C19H17ClN4O2/c1-11(12-5-3-2-4-6-12)23-18-17(21)22-10-16(24-18)14-9-13(19(25)26)7-8-15(14)20/h2-11H,1H3,(H2,21,22)(H,23,24)(H,25,26)/t11-/m1/s1

InChI Key

NKUNTWSMUIPKSU-LLVKDONJSA-N

SMILES

O=C(O)C1=CC=C(Cl)C(C2=NC(N[C@@H](C3=CC=CC=C3)C)=C(N)N=C2)=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

LDHAIN22Y;  LDHA-IN22Y;  LDHAIN-22Y;  LDHA-IN-22Y

Origin of Product

United States

Rationale for Ldha As a Therapeutic Target in Biomedical Research

Central Role in Cancer Cell Metabolism and Survival

A primary characteristic of many malignant cells is a metabolic shift from oxidative phosphorylation to aerobic glycolysis, a phenomenon known as the Warburg effect. nih.govimrpress.com LDHA is a pivotal enzyme in this process, catalyzing the conversion of pyruvate (B1213749) to lactate (B86563), which is the final step in aerobic glycolysis. nih.govnih.govbinasss.sa.cr This metabolic pathway allows cancer cells to rapidly produce ATP and essential biosynthetic precursors to support their high proliferation rates. nih.gov

The overexpression of LDHA is a common feature in numerous cancers. nih.govnih.govresearchgate.net This elevated expression is linked to tumor growth, maintenance, and invasion. nih.gov By facilitating the regeneration of NAD+ from NADH, LDHA sustains a high glycolytic flux, which is crucial for the survival of cancer cells, especially in the hypoxic tumor microenvironment. nih.govembopress.org The lactate produced as a result of LDHA activity also contributes to creating an acidic tumor microenvironment, which promotes tumor invasion, metastasis, and immune evasion. nih.govbinasss.sa.crproquest.com

Several studies have demonstrated that the inhibition or knockdown of LDHA can lead to a reduction in cancer cell proliferation, induction of apoptosis, and decreased tumorigenicity in preclinical models. nih.govresearchgate.netaacrjournals.org This central role in supporting the altered metabolism and survival of cancer cells makes LDHA an attractive therapeutic target. nih.govimrpress.comnih.gov

Potential for Synthetic Lethality Strategies

The concept of synthetic lethality, where the simultaneous loss of two genes or pathways results in cell death while the loss of either one alone does not, is a promising strategy in cancer therapy. nih.govmdpi.com Targeting LDHA can be a component of such strategies.

For instance, cancer cells that are highly dependent on glycolysis due to LDHA overexpression may become more vulnerable to inhibitors of other metabolic pathways. One study showed that while LDHA inhibition alone did not significantly impact melanoma cell proliferation, combining it with mTORC1 inhibitors resulted in a synergistic antitumor effect. nih.govnih.gov This suggests a synthetic lethal interaction where the cells, unable to rely on glycolysis due to LDHA inhibition, cannot survive when a key growth and survival pathway like mTORC1 is also blocked.

Another potential synthetic lethality approach involves the co-inhibition of LDHA and pathways responsible for managing oxidative stress. aacrjournals.org By inhibiting LDHA, cancer cells are forced to rely more on mitochondrial respiration, which can lead to increased production of reactive oxygen species (ROS). aacrjournals.org Combining LDHA inhibitors with drugs that either increase ROS production or inhibit antioxidant pathways could create a lethal level of oxidative stress specifically in cancer cells.

Considerations for Target Selectivity and Specificity

A critical aspect of developing LDHA inhibitors is ensuring their selectivity and specificity to minimize off-target effects and toxicity to normal cells. binasss.sa.cr LDHA is part of the lactate dehydrogenase enzyme family, which includes the LDHB isoform. These isoforms can form different tetrameric isoenzymes with varying tissue distribution and kinetic properties. mdpi.comnih.gov

Most known LDH inhibitors target the active site of the enzyme. mdpi.com However, due to the high similarity of the active sites between LDHA and LDHB, achieving isoform selectivity can be challenging. nih.gov Non-selective inhibition could lead to side effects, as LDHB is the predominant isoform in tissues like the heart. nih.gov

Recent research has focused on developing allosteric inhibitors that bind to sites on the enzyme other than the active site. This approach offers a potential avenue for achieving greater isoform selectivity, as allosteric sites are often less conserved between isoforms. mdpi.comnih.govacs.org For example, phthalimide and dibenzofuran derivatives have been identified as selective allosteric inhibitors of LDHA. nih.govacs.org

The development of highly selective LDHA inhibitors is crucial for their clinical translation. binasss.sa.crmdpi.com A thorough understanding of the structural and functional differences between LDHA and LDHB is essential for the rational design of such specific inhibitors. mdpi.comnih.gov

Molecular and Cellular Mechanisms of Ldha Inhibition

Direct Enzymatic Inhibition of LDHA

Inhibitors of LDHA, such as FX11 and GSK2837808A, directly interfere with the enzyme's catalytic activity. This action has immediate consequences for the biochemical reactions governed by LDHA.

Impact on Pyruvate-Lactate Conversion KineticsThe primary role of LDHA is to catalyze the interconversion of pyruvate (B1213749) and lactate (B86563).nih.govLDHA inhibitors directly block this process. For instance, the inhibitor FX11 has been shown to significantly diminish the conversion flux of pyruvate to lactate in tumor cells.nih.govThis inhibition reduces the overall production of lactate, a key metabolic product for cancer cells.nih.govStudies with other inhibitors like GSK2837808A have demonstrated a rapid and profound inhibition of lactate production rates in multiple cancer cell lines.medchemexpress.com

Table 1: Effects of LDHA Inhibition on Pyruvate-Lactate Conversion

Inhibitor Example Effect on Lactate Production Cell Line Example
FX11 Significant reduction P493 Human B-cells

Downstream Metabolic Reprogramming

The direct inhibition of LDHA sets off a cascade of metabolic adjustments within the cell as it attempts to compensate for the block in glycolysis.

Cellular Fate and Phenotypic Responses

The inhibition of LDHA has been consistently shown to induce apoptosis in various cancer cell types. This process is often mediated through the mitochondrial pathway of programmed cell death.

Studies using LDHA inhibitors like oxamate (B1226882) or genetic knockdown of LDHA have demonstrated an increase in the percentage of apoptotic cells nih.gov. The mechanism involves the activation of the JNK signaling pathway, which plays a crucial role in mediating cell cycle arrest and apoptosis nih.govnih.gov.

LDHA inhibition leads to a cascade of events within the cell that favor apoptosis. These include:

Increased Reactive Oxygen Species (ROS): Inhibition of LDHA can lead to an enhancement of mitochondrial ROS generation, which is a potent trigger for apoptosis nih.gov.

Mitochondrial Pathway Activation: The apoptotic process induced by LDHA inhibition is characterized by the hallmarks of the mitochondrial pathway, including a decrease in mitochondrial membrane potential and the release of pro-apoptotic factors nih.gov.

Modulation of Apoptotic Proteins: LDHA inhibition has been associated with changes in the expression of key apoptosis-regulating proteins. This includes the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.

Table 1: Effects of LDHA Inhibition on Apoptotic Markers in Cervical Cancer Cells (HeLa and SiHa)

ParameterEffect of LDHA Inhibition (with Oxamate)Reference
Percentage of Apoptotic CellsSignificantly Increased nih.gov
JNK PhosphorylationIncreased nih.gov
Mitochondrial ROS GenerationEnhanced nih.gov

A primary consequence of LDHA inhibition is the suppression of cancer cell proliferation and growth. This is a direct result of disrupting the cancer cells' ability to perform aerobic glycolysis, also known as the Warburg effect.

Numerous studies have demonstrated that inhibiting LDHA activity, either through small molecules or genetic means, leads to a significant decrease in cell viability and proliferation in a variety of cancer cell lines, including those from cervical, renal, breast, hepatocellular, and nasopharyngeal cancers nih.govnih.gov.

The anti-proliferative effects of LDHA inhibition are mediated by:

Energy Depletion: By blocking the conversion of pyruvate to lactate, LDHA inhibition disrupts the regeneration of NAD+ required for glycolysis, leading to decreased ATP production nih.govnih.gov.

Cell Cycle Arrest: Inhibition of LDHA can induce cell cycle arrest, often at the G2/M phase, preventing cancer cells from dividing nih.gov.

Table 2: Impact of LDHA Inhibition on Proliferation of Cervical Cancer Cells (HeLa and SiHa)

ParameterEffect of LDHA Inhibition (with Oxamate or shRNA)Reference
Cell ViabilityDecreased nih.gov
Colony Formation CapacitySuppressed nih.gov
Glucose ConsumptionDecreased nih.govnih.gov
Lactate ProductionDecreased nih.govnih.gov
ATP LevelsDecreased nih.govnih.gov

In addition to inhibiting proliferation, targeting LDHA has been shown to suppress the migratory and invasive capabilities of cancer cells, which are crucial for metastasis.

LDHA inhibition has been found to reduce the expression of proteins associated with metastasis and increase the expression of cell adhesion molecules, thereby hindering the ability of cancer cells to move and invade surrounding tissues nih.gov. Studies have shown that both genetic knockdown of LDHA and treatment with LDHA inhibitors can significantly decrease cancer cell migration and invasion in vitro researchgate.netnih.gov.

The mechanisms underlying the anti-migratory effects of LDHA inhibition include:

Alterations in the Tumor Microenvironment: By reducing lactate production, LDHA inhibition can alter the acidic tumor microenvironment, which is known to promote invasion and metastasis.

Modulation of Metastasis-Associated Proteins: LDHA has been shown to regulate the expression of key proteins involved in cell migration and invasion.

A key cellular response to LDHA inhibition is the generation of reactive oxygen species (ROS). While high levels of ROS can be toxic to cells, cancer cells often exhibit a state of increased oxidative stress that they must carefully manage.

Inhibition of LDHA disrupts the normal flow of metabolites, forcing a greater reliance on mitochondrial respiration for energy production. This shift in metabolism can lead to an increase in mitochondrial ROS production nih.govnih.gov. The accumulation of ROS can overwhelm the antioxidant capacity of the cancer cells, leading to oxidative damage and triggering apoptosis nih.govresearchgate.net.

It is important to note that LDHA itself can have both pro-oxidative and anti-oxidative roles depending on the cellular context. However, a common outcome of its inhibition in cancer cells is an increase in oxidative stress researchgate.netbiorxiv.orgnih.govnih.gov.

Inhibition of LDHA directly impacts mitochondrial function by altering the fate of pyruvate. In cancer cells exhibiting the Warburg effect, pyruvate is predominantly converted to lactate by LDHA. When LDHA is inhibited, pyruvate is redirected into the mitochondria to fuel the tricarboxylic acid (TCA) cycle and oxidative phosphorylation.

This metabolic shift results in an increased rate of mitochondrial oxygen consumption nih.gov. Studies have shown that both siRNA-mediated knockdown of LDHA and treatment with LDHA inhibitors lead to enhanced oxygen consumption in cancer cells researchgate.net. This increased reliance on mitochondrial respiration is a key factor in the generation of ROS and the subsequent induction of apoptosis observed with LDHA inhibition.

Signaling Pathway Modulation by LDHA Inhibition

Inhibition of Lactate Dehydrogenase A (LDHA), a critical enzyme in anaerobic glycolysis, extends beyond immediate metabolic disruption, triggering a cascade of alterations in major cellular signaling pathways. By blocking the conversion of pyruvate to lactate and the regeneration of NAD+, LDHA inhibitors initiate cellular stress responses and modulate pathways central to cancer cell proliferation, survival, and adaptation.

Activation of GCN2-ATF4 Stress Response Signaling

The inhibition of LDHA curtails the cell's ability to perform glycolysis, leading to a reduction in the biosynthesis of non-essential amino acids like serine and aspartate. embopress.orgnih.govnih.gov This depletion of intracellular amino acids is interpreted by the cell as a nutrient stress signal, which activates the General Control Nonderepressible 2 (GCN2) kinase. embopress.orgnih.gov GCN2 is a primary sensor for amino acid deficiency. nih.govmdpi.com Upon activation, GCN2 phosphorylates the eukaryotic translation initiation factor eIF2α. researchgate.net This phosphorylation event leads to a general suppression of protein synthesis but paradoxically promotes the selective translation of Activating Transcription Factor 4 (ATF4). embopress.orgresearchgate.net

ATF4 is a key transcription factor that orchestrates a broad pro-survival response to nutrient stress. embopress.orgnih.gov This adaptive mechanism, known as the Integrated Stress Response (ISR), attempts to restore cellular homeostasis. researchgate.netnih.gov The activation of the GCN2-ATF4 axis is a significant cellular response to the metabolic crisis induced by LDHA inhibition, highlighting a key survival strategy employed by cancer cells. embopress.orgnih.gov

Table 1: Key Events in the Activation of GCN2-ATF4 Signaling by LDHA Inhibition
TriggerKey SensorPrimary EffectorDownstream ConsequenceReference
Suppression of serine and aspartate biosynthesisGCN2 KinasePhosphorylation of eIF2αIncreased translation of ATF4 embopress.orgnih.govnih.gov
Amino acid depletionGCN2 KinaseATF4Initiation of a pro-survival transcriptional program embopress.orgresearchgate.net

Regulation of Mammalian Target of Rapamycin Complex 1 (mTORC1) Activity

The relationship between LDHA inhibition and the mammalian Target of Rapamycin Complex 1 (mTORC1) is complex, involving both direct metabolic links and feedback loops from the stress response pathways. While some studies suggest that mTORC1 can regulate LDHA expression, a significant consequence of LDHA inhibition is the subsequent activation of mTORC1 as a compensatory survival mechanism. nih.govnih.gov

This activation is driven by the aforementioned GCN2-ATF4 stress response. embopress.org The ATF4-mediated survival program includes the upregulation of glutamine transporters, such as SLC1A5. embopress.orgnih.gov This leads to an increased uptake of glutamine and a buildup of essential amino acids within the cell. embopress.org The abundance of intracellular amino acids is a potent activation signal for mTORC1, a master regulator of cell growth and anabolism. embopress.orgnih.gov Activated mTORC1 then promotes protein synthesis and cell growth, effectively working to counteract the anti-proliferative effects of LDHA inhibition. embopress.orgembopress.org This finding suggests that co-targeting LDHA and mTORC1 could represent a synergistic therapeutic strategy to overcome this adaptive resistance. embopress.org

Interactions with p53 and Redox-Dependent Pathways

LDHA inhibition directly impacts the cellular redox state by preventing the regeneration of NAD+ from NADH. nih.gov This leads to an increased intracellular NADH:NAD+ ratio. nih.gov Research has uncovered a novel role for the tumor suppressor protein p53 in this process; the increase in the NADH:NAD+ ratio following LDHA inhibition is p53-dependent in cancer cells. nih.gov This altered redox balance is specific to cancer cells with wild-type p53 and is not observed in non-cancerous cells, offering a potential therapeutic window. nih.gov

The modulation of the NADH/NAD+ balance has significant consequences for other redox-dependent cellular processes. nih.govfrontiersin.org The activity of NAD(H)-dependent enzymes can be altered. nih.gov For instance, the increased NADH levels can enhance the activity of NAD(P)H quinone oxidoreductase 1 (NQO1), an enzyme that activates certain redox-sensitive anticancer prodrugs. nih.gov Consequently, inhibiting LDHA in p53-positive cancer cells can increase their sensitivity to such agents. nih.govresearchgate.net Furthermore, wild-type p53 can act as a direct transcriptional repressor of the LDHA gene, creating a negative feedback loop that links this key tumor suppressor to glycolytic metabolism. researchgate.netnih.gov

Crosstalk with Oncogenic Transcription Factors (e.g., c-MYC, FOXM1, HIF-1α)

LDHA is not just a metabolic enzyme but also a key downstream node for several potent oncogenic transcription factors that drive cancer progression. nih.gove-century.us The expression of LDHA is frequently upregulated in tumors through the direct transcriptional activation by factors including c-MYC, Hypoxia-Inducible Factor 1-alpha (HIF-1α), and Forkhead Box Protein M1 (FOXM1). nih.govnih.govresearchgate.net

c-MYC and HIF-1α: Both c-MYC and HIF-1α are master regulators of cancer metabolism that bind to the LDHA promoter to enhance its expression. nih.govnih.gov This ensures that rapidly proliferating cancer cells, even in hypoxic environments, can maintain a high glycolytic rate. nih.govelifesciences.org There is a complex interplay between these factors; for example, MYC can stabilize HIF-1α, while under certain conditions, HIF-1α can antagonize MYC activity. nih.govresearchgate.net

FOXM1: FOXM1 has also been identified as a direct transcriptional activator of LDHA, often found to be overexpressed alongside LDHA in various cancers and contributing to the glycolytic phenotype. nih.govnih.gov

Feedback Loops: The products of LDHA activity can also influence these transcription factors. Lactate, for instance, has been shown to contribute to the stabilization of HIF-1α, creating a positive feedback loop that reinforces the glycolytic state. e-century.usyoutube.com

By inhibiting LDHA, the metabolic engine driven by these oncogenic pathways is disrupted, interfering with a central component of their tumor-promoting programs. nih.gov

Table 2: Transcriptional Regulators of LDHA
Transcription FactorRoleContextReference
c-MYCActivatorDrives metabolic reprogramming for proliferation nih.govnih.gov
HIF-1αActivatorAdapts metabolism to hypoxic conditions nih.govresearchgate.net
FOXM1ActivatorPromotes cancer progression and glycolysis nih.gov
p53 (wild-type)RepressorSuppresses the Warburg effect researchgate.netnih.gov

Impact on STAT5 Signaling

Signal Transducer and Activator of Transcription (STAT) proteins are critical mediators of cytokine and growth factor signaling, with STAT5 playing a crucial role in cell proliferation and survival in various cancers. nih.gov While direct modulation of STAT5 by LDHA inhibitors is an emerging area of research, evidence points to a connection between STAT signaling and lactate metabolism.

Studies have shown that silencing STAT5 can lead to a dramatic decrease in lactate production, suggesting a role for STAT5 in regulating the glycolytic pathway that LDHA is central to. nih.gov Conversely, other STAT family members, such as STAT1, have been shown to be regulated by growth factor pathways and can, in turn, transcriptionally activate LDHA expression. nih.gov This indicates that LDHA activity can be influenced by STAT-mediated signaling cascades, and its inhibition could potentially interfere with the metabolic output required to sustain STAT-driven cell proliferation. nih.govnih.gov

Mentioned Compounds

Compound Name
Rapamycin
Oxamate

Preclinical Investigation of Ldha Inhibitors: Compound Examples and Experimental Findings

LDHA-IN-22Y and Related LDHA Inhibitors as Research Probes

While specific data for this compound is not available in the public domain, its investigation can be framed by the characteristics of well-documented LDHA inhibitors such as LDHA-IN-3, GSK 2837808A, and Compound 7. These compounds serve as crucial research probes to understand the therapeutic potential of LDHA inhibition.

The efficacy of an LDHA inhibitor is initially determined by its enzymatic potency, typically measured by its half-maximal inhibitory concentration (IC50), and its selectivity for LDHA over the LDHB isoform.

LDHA-IN-3 , a selenobenzene compound, is a potent, noncompetitive inhibitor of LDHA with an IC50 of 145.2 nM. medchemexpress.comlabshake.comselleckchem.comglpbio.com

GSK 2837808A is a highly potent and selective inhibitor of LDHA, with an IC50 value of 2.6 nM for the human LDHA enzyme. medchemexpress.comrndsystems.comtocris.comselleckchem.com It exhibits significant selectivity over the LDHB isoform, which has an IC50 of 43 nM. medchemexpress.comrndsystems.comtocris.comselleckchem.com This selectivity is a critical attribute, as LDHB has a different physiological role, and off-target inhibition could lead to unwanted side effects.

Compound 7 has been identified through virtual screening and biochemical evaluation as a potent LDHA inhibitor with an IC50 value of 0.36 μM. nih.gov Another study reported a Compound 7, a dibenzofuran derivative, with an inhibitory activity of 757 nM. nih.gov

CompoundLDHA IC50LDHB IC50Selectivity (LDHB/LDHA)
This compound Data not availableData not availableData not available
LDHA-IN-3 145.2 nM medchemexpress.comlabshake.comselleckchem.comglpbio.comData not availableData not available
GSK 2837808A 2.6 nM medchemexpress.comrndsystems.comtocris.comselleckchem.com43 nM medchemexpress.comrndsystems.comtocris.comselleckchem.com~16.5
Compound 7 0.36 µM nih.govData not availableData not available
Compound 7 (dibenzofuran) 757 nM nih.gov> 25 µM nih.gov>33

Beyond enzymatic inhibition, the translation of this activity into a cellular context is paramount. Key indicators of cellular activity for LDHA inhibitors include the inhibition of lactate (B86563) production and antiproliferative effects.

LDHA-IN-3 has demonstrated cytotoxic effects in MCF-7 breast cancer cells and induces apoptosis in cancer cells through the production of mitochondrial reactive oxygen species. medchemexpress.comglpbio.com

GSK 2837808A has been shown to rapidly and profoundly inhibit lactate production in multiple cancer cell lines, including hepatocellular and breast carcinomas. medchemexpress.comselleckchem.com This compound also inhibits the proliferation of Snu398 hepatocellular carcinoma cells and induces apoptosis. rndsystems.comtocris.com Furthermore, it has been observed to reduce glucose uptake and enhance mitochondrial oxygen consumption in these cells. rndsystems.comtocris.com

Compound 7 has demonstrated significant antiproliferative activity against lung cancer cells. nih.gov It reduces the growth of A549 and NCI-H1975 lung cancer cells with EC50 values of 5.5 μM and 3.0 μM, respectively. nih.gov In these cell lines, Compound 7 was also shown to reduce the formation of lactate. nih.gov

CompoundCell Line(s)Effect on Lactate ProductionAntiproliferative Activity (EC50/IC50)
This compound Data not availableData not availableData not available
LDHA-IN-3 MCF-7, HT29Reduces lactate production selleckchem.comCytotoxic effect observed medchemexpress.comglpbio.com
GSK 2837808A Snu398, HepG2, various breast cancer linesProfoundly inhibits lactate production medchemexpress.comselleckchem.comInhibits proliferation and induces apoptosis in Snu398 cells rndsystems.comtocris.com
Compound 7 A549, NCI-H1975Reduces lactate formation nih.gov5.5 µM (A549), 3.0 µM (NCI-H1975) nih.gov

Comparative Studies with Other LDHA-Targeting Compounds

To fully appreciate the profile of a novel inhibitor like this compound, it is essential to compare it with other classes of LDHA-targeting compounds.

Gossypol , a natural product derived from cottonseed, is a well-known inhibitor of lactate dehydrogenase. nih.gov However, it is non-selective and inhibits other enzymes. nih.gov Gossypol acts as a competitive inhibitor of LDHA. nih.gov Its lack of selectivity has limited its clinical development, but it remains a valuable tool for studying the effects of broad LDH inhibition.

The field has advanced with the development of more selective small molecule inhibitors.

FX-11 is a selective inhibitor of LDHA. It has been shown to reduce ATP levels, induce oxidative stress, and lead to cell death in cancer cells.

NHI-2 is another selective LDHA inhibitor. It has demonstrated antiproliferative effects on melanoma cells. researchgate.net

GSK 2837808A , as previously discussed, is a prime example of a highly potent and selective LDHA inhibitor that demonstrates robust cellular activity. medchemexpress.comrndsystems.comtocris.comselleckchem.com

Compound 7 also represents a class of selective LDHA inhibitors discovered through computational and biochemical screening methods, exhibiting promising antiproliferative effects in lung cancer models. nih.gov

In Vivo (Non-Human) Efficacy Studies

Tumor Xenograft Model Applications

The application of lactate dehydrogenase A (LDHA) inhibitors in tumor xenograft models is a critical area of preclinical cancer research. These models, which involve the transplantation of human tumor tissue into immunocompromised animals, provide a platform to evaluate the in vivo efficacy of novel therapeutic agents. While specific data on a compound designated "this compound" is not available in the public domain, the broader class of LDHA inhibitors has been extensively studied in this context.

In typical xenograft studies, cancer cells with high LDHA expression are implanted into rodent models. Once tumors are established, the animals are treated with an LDHA inhibitor. The primary goal is to assess the compound's ability to suppress tumor growth. For instance, in models of pancreatic cancer, the use of LDHA inhibitors has been shown to impede tumor progression. Similarly, in xenograft models of B-lymphoma, small molecule inhibitors of human LDHA have effectively inhibited tumor growth. These studies underscore the reliance of certain tumors on the glycolytic pathway, which is heavily dependent on LDHA activity.

Impact on Tumor Growth and Progression in Rodent Models

The inhibition of LDHA in rodent models has demonstrated a significant impact on both tumor growth and its subsequent progression. The underlying principle is that by blocking LDHA, the conversion of pyruvate (B1213749) to lactate is hindered. This disruption in the glycolytic pathway can lead to a reduction in ATP production, an increase in reactive oxygen species (ROS), and ultimately, apoptosis of cancer cells.

Research in various rodent models has consistently shown that targeting LDHA can lead to a notable decrease in tumor volume and weight. For example, in a mouse model of non-small cell lung cancer (NSCLC), the inactivation of LDHA resulted in decreased tumorigenesis and even regression of established tumors. Furthermore, studies on breast cancer models have indicated that silencing LDHA expression can inhibit not only primary tumor growth but also the metastatic spread of the disease. The inhibition of LDHA has also been observed to sensitize cancer cells to other therapeutic interventions, such as radiation and chemotherapy, in rodent models.

Below is a representative table summarizing the general findings of LDHA inhibition in rodent models, as specific data for this compound is unavailable.

Cancer ModelAnimal ModelKey Findings of LDHA Inhibition
Pancreatic CancerMouseInhibition of tumor growth
B-LymphomaMouseInhibition of tumor growth
Non-Small Cell Lung CancerMouseDecreased tumorigenesis and tumor regression
Breast CancerMouseInhibition of primary tumor growth and metastasis

Considerations for Bioavailability and Stability in Preclinical Models

The successful translation of an LDHA inhibitor from a promising candidate to a clinical therapeutic is heavily dependent on its pharmacokinetic properties, including bioavailability and stability. While specific details for "this compound" are not publicly documented, these considerations are paramount for all compounds in preclinical development.

Bioavailability refers to the fraction of an administered dose of unchanged drug that reaches the systemic circulation. For an orally administered LDHA inhibitor, it must withstand the harsh environment of the gastrointestinal tract, be absorbed into the bloodstream, and avoid extensive first-pass metabolism in the liver. Poor oral bioavailability can necessitate higher doses or alternative routes of administration, which may not be feasible or desirable.

Stability in preclinical models encompasses both chemical and metabolic stability. A compound must be stable enough to remain in its active form for a sufficient duration to exert its therapeutic effect. This includes resistance to degradation by plasma enzymes and metabolic processes primarily in the liver. High metabolic instability can lead to rapid clearance from the body, diminishing the compound's efficacy.

Preclinical studies therefore involve rigorous testing of these parameters. In vitro assays using liver microsomes and hepatocytes are employed to predict metabolic stability. In vivo studies in rodent models are then conducted to determine the actual pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). The data gathered from these studies are crucial for optimizing dosing regimens and predicting the potential for therapeutic success in humans. The development of any potent LDHA inhibitor must be accompanied by a thorough investigation of its bioavailability and stability to ensure it can reach the tumor tissue in sufficient concentrations to be effective.

Molecular Design and Optimization of Ldha Inhibitors

Scaffold Discovery and Hit Identification

The initial step in developing novel LDHA inhibitors involves the identification of promising chemical scaffolds and initial hit compounds. This is typically achieved through a combination of computational and experimental screening methods.

Virtual Screening Approaches

Virtual screening has emerged as a powerful tool for the discovery of novel LDHA inhibitors. This computational technique allows for the rapid screening of large chemical databases to identify compounds that are predicted to bind to the target protein. Docking-based virtual screening is a commonly employed method, where compounds are computationally placed into the binding site of LDHA to predict their binding affinity and orientation.

For instance, in one study, a library of 16,000 compounds with diverse chemical structures was screened against the crystal structure of LDHA. nih.gov This approach led to the identification of several potential inhibitors. nih.gov Similarly, other virtual screening campaigns have successfully identified novel LDHA inhibitors from databases such as the Specs database, which contains over 260,000 compounds, and the Chemdiv-smart database. nih.gov These studies often target the substrate-binding pocket or the cofactor (NADH) binding pocket of the enzyme. nih.gov The identified hits from virtual screening serve as a starting point for further experimental validation and optimization. nih.govrsc.org

Quantitative High-Throughput Screening (qHTS) Campaigns

Quantitative high-throughput screening (qHTS) is an experimental approach that allows for the rapid testing of large numbers of compounds for their ability to inhibit LDHA activity. This method provides quantitative data on the potency of each compound, typically in the form of an IC50 value (the concentration of an inhibitor required to reduce the activity of an enzyme by half).

An example of a high-throughput screening campaign involved the evaluation of over 900 medicinal plant extracts for their capacity to inhibit recombinant human LDHA. nih.gov Such large-scale screening efforts are crucial for identifying novel chemical matter that can be further developed into potent and selective LDHA inhibitors. The hits identified from these campaigns provide valuable starting points for structure-activity relationship studies. nih.gov

Structure-Activity Relationship (SAR) Studies

Once initial hits have been identified, structure-activity relationship (SAR) studies are conducted to understand how the chemical structure of a compound relates to its biological activity. This involves synthesizing and testing a series of analogs of the hit compound to identify the key chemical features required for potent inhibition.

Identification of Key Pharmacophoric Features

A key aspect of SAR studies is the development of a pharmacophore model, which describes the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to the target. For LDHA inhibitors, pharmacophore models have been developed based on both known active inhibitors and the structure of the LDHA active site. researchgate.netnih.gov These models typically include features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups that are crucial for interaction with key amino acid residues in the LDHA binding pocket. researchgate.net

Influence of Chemical Modifications on Enzymatic and Cellular Potency

Systematic chemical modifications of a hit compound are performed to probe the SAR and optimize the potency of the inhibitor. For example, in the development of a series of LDHA inhibitors, it was found that the introduction of specific substituents that could form additional hydrogen bonds with residues such as Gln99 and Thr247 in the LDHA active site significantly enhanced the inhibitory activity. nih.gov

The following table illustrates the impact of chemical modifications on the enzymatic potency of two related compounds:

CompoundIC50 (µM)
Compound 42.45
Compound 70.36
Compound 100.96

Data sourced from a study on the discovery of potent human lactate (B86563) dehydrogenase A (LDHA) inhibitors. nih.gov

These studies demonstrate that even small changes to the chemical structure can have a profound impact on the inhibitory potency. The goal of these modifications is to improve not only the enzymatic potency but also the cellular activity and other drug-like properties of the compound. nih.gov

Structural Biology Insights into LDHA-Inhibitor Interactions

Understanding how inhibitors bind to LDHA at the atomic level is crucial for rational drug design. X-ray crystallography has been instrumental in providing detailed three-dimensional structures of LDHA in complex with various inhibitors. semanticscholar.orgnih.govsfu.ca

These crystal structures have revealed that many inhibitors bind to a site that overlaps with the binding site of the cofactor NADH. nih.govsfu.ca The binding of these inhibitors is stabilized by a network of interactions with the protein, including hydrogen bonds and hydrophobic interactions. sfu.ca A key feature of LDHA is a mobile active-site loop (residues 95-110) that can adopt different conformations. sfu.ca The binding of some inhibitors induces a closed conformation of this loop, which is a critical aspect of the inhibitory mechanism. researchgate.net These structural insights provide a framework for the structure-assisted design of new and more potent LDHA inhibitors. semanticscholar.orgnih.gov

The following table summarizes key structural features of LDHA-inhibitor complexes:

PDB EntryLigandKey Interacting Residues
4QO8Compound 4Gln99, Thr247
4QT0Compound 1Not specified
4QSMCompound 2Not specified

Information derived from various structural studies of LDHA. nih.govsfu.ca

X-ray Crystallography of Enzyme-Inhibitor Complexes

No X-ray crystallography data for LDHA in complex with a compound identified as LDHA-IN-22Y is publicly available.

Molecular Dynamics (MD) Simulations for Binding Dynamics

No molecular dynamics simulation studies specifically investigating the binding dynamics of this compound have been published.

Target Engagement and Residence Time

Cellular Thermal Shift Assay (CETSA) Applications

There are no published studies that have utilized the Cellular Thermal Shift Assay (CETSA) to evaluate the target engagement of this compound.

Surface Plasmon Resonance (SPR) for Binding Kinetics and Residence Time

No Surface Plasmon Resonance (SPR) data detailing the binding kinetics or residence time of this compound with LDHA is available in the public domain.

Considerations for Isoform Selectivity (LDHA vs LDHB)

Information regarding the isoform selectivity of a compound named this compound for LDHA over LDHB is not present in the available scientific literature.

Regulation of Ldha Expression and Activity in Disease Research

Transcriptional Regulation

The transcription of the LDHA gene is a tightly controlled process influenced by a variety of factors, most notably hypoxia-inducible factors and key oncogenes.

Role of Hypoxia-Inducible Factor-1α (HIF-1α)

Under hypoxic conditions, a common feature of the tumor microenvironment, the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α) is stabilized and plays a central role in cellular adaptation. nih.govfrontiersin.org HIF-1α directly binds to hypoxia-response elements (HREs) within the LDHA promoter, leading to the upregulation of LDHA transcription. nih.govnih.gov This adaptive response allows cancer cells to maintain high rates of glycolysis and ATP production even in the absence of sufficient oxygen. The induction of LDHA by HIF-1α is a critical mechanism for metabolic reprogramming in cancer cells, promoting their survival and proliferation. frontiersin.org Furthermore, a positive feedback loop has been identified where LDHA-induced lactate (B86563) production can, in turn, stabilize HIF-1α, further amplifying this signaling axis. e-century.us In pancreatic cancer, both HIF-1α and a related factor, HIF-2α, have been shown to mediate the hypoxia-induced expression of LDHA. nih.gov

Influence of Oncogenes (e.g., c-MYC, FOXM1)

Several oncogenes have been identified as potent transcriptional activators of LDHA, linking aberrant cell signaling directly to metabolic reprogramming. The proto-oncogene c-MYC, a master regulator of cell growth and proliferation, can directly bind to the LDHA promoter and enhance its expression. frontiersin.orgfrontiersin.org This c-MYC-mediated upregulation of LDHA is a key component of the Warburg effect, the metabolic shift towards aerobic glycolysis observed in many cancer cells.

Another critical oncogenic transcription factor, Forkhead Box M1 (FOXM1), has also been shown to directly regulate LDHA transcription. frontiersin.orgnih.gov Studies in pancreatic and gastric cancers have demonstrated that FOXM1 binds to the LDHA promoter, leading to increased LDHA expression and activity. frontiersin.orgnih.gov This FOXM1-LDHA signaling axis promotes a glycolytic phenotype and contributes to tumor progression and metastasis. nih.gov Interestingly, a novel isoform of LDHA, termed LDHAα, has been identified, and its transcription is regulated by c-MYC and FOXM1, but independently of HIF-1α. nih.gov

Post-Transcriptional and Epigenetic Mechanisms

Beyond transcriptional control, the expression of LDHA is also finely tuned by post-transcriptional and epigenetic modifications, adding further layers of complexity to its regulation.

Noncoding RNA-Mediated Modulation (e.g., miR-34a, miR-4259)

Noncoding RNAs, particularly microRNAs (miRNAs), have emerged as significant regulators of gene expression. Several miRNAs have been identified that directly target the LDHA mRNA, leading to its degradation or translational repression. For instance, miR-34a has been shown to directly bind to the 3'-untranslated region (3'-UTR) of LDHA mRNA, thereby suppressing its expression. nih.govsemanticscholar.org The downregulation of miR-34a in some cancers can lead to an increase in LDHA levels, promoting glycolysis and tumor growth. nih.gov

Another microRNA, miR-4259, has been implicated in the regulation of LDHA in the context of gemcitabine (B846) resistance in pancreatic ductal adenocarcinoma. nih.gov Mechanistic studies have revealed that the transcription factor FOXO3a induces the expression of miR-4259, which in turn directly targets and suppresses LDHA expression. nih.gov This FOXO3a/miR-4259/LDHA axis highlights a novel pathway that can influence therapeutic response. nih.gov

Histone Modification and DNA Methylation

Epigenetic modifications play a crucial role in regulating gene expression by altering chromatin structure and accessibility. researchgate.net Histone modifications, such as acetylation and methylation, can influence the transcriptional activity of the LDHA gene. For example, LDHA-mediated histone lactylation has been shown to promote the progression of nonalcoholic fatty liver disease by targeting METTL3. cas.cz This indicates a feedback mechanism where a product of LDHA activity, lactate, can influence gene expression through epigenetic changes.

DNA methylation, another key epigenetic mark, can also modulate LDHA expression. researchgate.net Changes in the methylation status of the LDHA promoter region can lead to altered gene expression. For instance, studies on tamoxifen (B1202) resistance in breast cancer cells have shown fluctuations in LDHA gene expression that may be linked to changes in DNA methylation patterns. nih.gov

Other Modulators of LDHA Activity (e.g., Metal Ions, Queuine)

The catalytic activity of the LDHA enzyme can be directly influenced by various small molecules and ions. Certain metal ions have been shown to inhibit the enzymatic activity of lactate dehydrogenase. For example, copper (Cu²⁺), nickel (Ni²⁺), and cobalt (Co²⁺) ions can inhibit LDH activity, potentially by interacting with key amino acid residues in the active site. nih.gov

Queuine (B138834), a modified nucleobase found in transfer RNA, has also been shown to modulate LDHA activity. nih.gov Studies have indicated that queuine can reduce elevated lactate dehydrogenase activity. nih.gov A deficiency in queuine has been observed to promote a Warburg-like metabolism, characterized by increased aerobic glycolysis and elevated LDH activity. mdpi.com This suggests a role for this micronutrient in the regulation of cellular metabolism through its effects on LDHA. mdpi.com

Compound/FactorType of RegulationEffect on LDHA
HIF-1α TranscriptionalUpregulation
c-MYC TranscriptionalUpregulation
FOXM1 TranscriptionalUpregulation
miR-34a Post-TranscriptionalDownregulation
miR-4259 Post-TranscriptionalDownregulation
Histone Lactylation EpigeneticIndirectly influences expression
DNA Methylation EpigeneticCan modulate expression
Copper (Cu²⁺) Direct ModulationInhibition of activity
Nickel (Ni²⁺) Direct ModulationInhibition of activity
Cobalt (Co²⁺) Direct ModulationInhibition of activity
Queuine Direct ModulationDownregulation of activity

No Publicly Available Research Found on "LDHA-IN-22Y" for Synergistic Cancer Therapies

Despite a comprehensive search of available scientific literature, no specific research data or scholarly articles could be found for the chemical compound designated "this compound." Consequently, it is not possible to generate an article detailing its role in the synergistic therapeutic strategies outlined in the user's request.

The provided framework sought to explore the combination of "this compound" with various cancer treatments, including:

Chemotherapeutic agents like Gemcitabine

Radiation therapy

Inhibitors of other metabolic pathways such as mTORC1, GLUT1, and PKM2

Immunotherapy

While extensive research exists on the broader strategy of inhibiting the enzyme Lactate Dehydrogenase A (LDHA) in cancer treatment, this body of work refers to other specific inhibitor compounds. Studies have shown that targeting LDHA can be a promising approach to disrupt cancer cell metabolism and that combining LDHA inhibition with chemotherapy, radiotherapy, and immunotherapy can yield synergistic effects. nih.govfrontiersin.orgnih.gov However, none of the available research connects these findings to the specific compound "this compound."

Without any scientific studies, clinical trials, or preclinical data on "this compound," any attempt to create the requested article would be purely speculative and would not meet the required standards of scientific accuracy. The fundamental information regarding this specific compound's mechanism of action, its efficacy in combination therapies, or any research findings related to it, is absent from the public domain.

Therefore, until research on "this compound" is published and becomes publicly accessible, a detailed, scientifically accurate article on its synergistic therapeutic strategies cannot be produced.

Table of Compounds

As no article could be generated, the corresponding table of compound names is not applicable.

Synergistic Therapeutic Strategies Involving Ldha Inhibition

Enhancement of Immunotherapy Efficacy

Modulation of T-Cell Responses in the Tumor Microenvironment

Inhibition of lactate (B86563) dehydrogenase A (LDHA) can significantly alter the tumor microenvironment (TME), which is often characterized by high levels of lactate, leading to an acidic and immunosuppressive milieu. nih.govfrontiersin.org By blocking the conversion of pyruvate (B1213749) to lactate, LDHA inhibitors can counteract this immunosuppressive environment and thereby enhance anti-tumor T-cell responses.

One of the primary effects of LDHA inhibition is the reduction of lactate accumulation in the TME. nih.gov High concentrations of lactate have been shown to impair the function and proliferation of T-cells and natural killer (NK) cells. researchgate.net Specifically, lactate can inhibit the production of key effector molecules such as interferon-gamma (IFN-γ) and granzyme B by cytotoxic T lymphocytes (CTLs). researchgate.netresearchgate.net Therefore, by reducing lactate levels, LDHA inhibitors can restore the cytotoxic capabilities of these immune cells.

Furthermore, the metabolic competition for glucose between tumor cells and immune cells within the TME is a critical factor in immune evasion. nih.gov Highly glycolytic tumors consume large amounts of glucose, depriving T-cells of this essential nutrient and impairing their function. nih.gov Pharmacological inhibition of LDHA has been shown to decrease glucose uptake by tumor cells. nih.gov This redirection of glucose availability within the TME can, in turn, increase glucose uptake by tumor-infiltrating T-cells, thereby boosting their proliferation and effector functions. nih.gov

Studies have demonstrated that LDHA inhibition leads to an increased infiltration of activated CD8+ T-cells into the tumor. nih.govresearchgate.net For instance, in a mouse model of melanoma, the use of an LDHA inhibitor was associated with a higher presence of Th1 and granzyme B-positive CD8+ T-cells in the TME. nih.gov Moreover, LDHA inhibition can also impact regulatory T-cells (Tregs), which are known to suppress anti-tumor immunity. Research suggests that inhibiting LDH can destabilize Treg function, further tipping the balance towards an effective anti-tumor immune response. nih.gov

The table below summarizes the observed effects of LDHA inhibition on T-cell responses in preclinical models.

FeatureEffect of LDHA InhibitionResearch Model
Tumor Lactate Levels Significantly ReducedB16F10 Melanoma nih.gov
T-Cell Infiltration Increased CD8+ T-cell infiltrationMelanoma researchgate.net
Effector T-Cell Function Enhanced IFN-γ and granzyme B productionMelanoma researchgate.netresearchgate.net
Regulatory T-Cells (Tregs) Functional destabilizationB16F10 Melanoma nih.gov
Glucose Availability for T-Cells IncreasedSolid Tumor Models nih.gov

Combination with Immune Checkpoint Blockade

The ability of LDHA inhibitors to remodel the immunosuppressive TME provides a strong rationale for their combination with immune checkpoint blockade (ICB) therapies, such as those targeting programmed cell death-1 (PD-1) and cytotoxic T-lymphocyte-associated protein 4 (CTLA-4). nih.govresearchgate.net ICB therapies work by releasing the "brakes" on the immune system, allowing T-cells to more effectively recognize and attack cancer cells. However, their efficacy can be limited by the immunosuppressive nature of the TME. researchgate.net

Combining LDHA inhibition with ICB has shown synergistic anti-tumor effects in preclinical models. For example, the combination of an LDHA inhibitor with anti-CTLA-4 blockade was more effective in controlling tumor progression in a murine melanoma model compared to anti-CTLA-4 monotherapy. nih.gov This enhanced efficacy was associated with increased infiltration and activation of effector T-cells and a destabilization of regulatory T-cell function. nih.gov

Similarly, combining LDHA inhibition with anti-PD-1 therapy has demonstrated promising results. In a melanoma model, the genetic knockdown of LDHA in tumor cells improved the efficacy of anti-PD-1 treatment by enhancing T-cell infiltration. researchgate.net Another study using the LDHA inhibitor oxamate (B1226882) in a humanized mouse model of non-small cell lung cancer (NSCLC) found that combination therapy with pembrolizumab (B1139204) (an anti-PD-1 antibody) resulted in better tumor growth delay compared to either treatment alone. This was attributed to an increased infiltration of activated CD8+ T-cells in the tumors of mice treated with oxamate.

The mechanistic basis for this synergy lies in the complementary actions of the two therapeutic approaches. While ICB removes inhibitory signals on T-cells, LDHA inhibition creates a more favorable metabolic and immunological environment for these reactivated T-cells to function effectively. nih.govresearchgate.net By reducing lactate-mediated immunosuppression and increasing glucose availability, LDHA inhibitors can "fuel" the anti-tumor immune response unleashed by checkpoint inhibitors. nih.gov

The following table outlines key findings from studies combining LDHA inhibition with immune checkpoint blockade.

Combination TherapyCancer ModelKey Findings
LDHA Inhibitor + Anti-CTLA-4 B16F10 Murine MelanomaMore effective tumor control, increased effector T-cell infiltration and activation, destabilized regulatory T-cells. nih.gov
LDHA Knockdown + Anti-PD-1 MelanomaImproved efficacy of anti-PD-1 therapy, enhanced T-cell infiltration. researchgate.net
Oxamate + Pembrolizumab (Anti-PD-1) NSCLC Humanized Mouse ModelSignificantly delayed tumor growth compared to monotherapy, increased infiltration of activated CD8+ T-cells.

An article focusing solely on the chemical compound “LDHA-IN-22Y” cannot be generated at this time. Extensive searches for this specific compound have yielded no direct research, data, or publications under this designation.

The search results consistently provide general information regarding the enzyme Lactate Dehydrogenase A (LDHA), its biological functions, its role in various diseases, particularly cancer, and the broader class of molecules known as LDHA inhibitors. However, no scientific literature or data specifically identifying or detailing the research, development, or biological activity of a compound named "this compound" is available.

Therefore, it is not possible to provide an article that adheres to the specific outline and focuses exclusively on "this compound." Any attempt to do so would necessitate generalizing from the broader class of LDHA inhibitors, which would not be scientifically accurate or specific to the requested subject.

Advanced Research Methodologies and Future Directions in Ldha Inhibitor Studies

Q & A

Q. How can researchers validate the specificity of LDHA-IN-22Y for lactate dehydrogenase A (LDHA) in biochemical assays?

Methodological Answer:

  • Use recombinant LDHA and its isoform LDHB in parallel assays to compare inhibition profiles. Include positive controls (e.g., known LDHA inhibitors) and negative controls (e.g., vehicle-only treatments) to assess off-target effects .
  • Perform kinetic studies (e.g., IC50, Ki) under standardized conditions (pH, temperature, cofactor availability) to quantify selectivity .
  • Validate findings with orthogonal methods, such as siRNA knockdown of LDHA followed by treatment with this compound to confirm on-target metabolic effects (e.g., lactate production reduction) .

Q. What experimental parameters are critical for assessing LDHA inhibition in cellular models?

Methodological Answer:

  • Optimize cell culture conditions (e.g., hypoxia vs. normoxia) to mimic physiological LDHA activity, as hypoxia upregulates LDHA in cancer cells .
  • Measure intracellular lactate levels, ATP/ADP ratios, and pyruvate accumulation via LC-MS or fluorescence-based assays .
  • Include rescue experiments (e.g., exogenous lactate supplementation) to confirm that observed effects are mechanistically linked to LDHA inhibition .

Q. How should researchers conduct a systematic literature review on LDHA inhibitors?

Q. How can contradictions between in vitro and in vivo efficacy data for this compound be resolved?

Methodological Answer:

  • Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling to assess drug bioavailability, tissue penetration, and metabolite stability in animal models .
  • Analyze tumor microenvironment differences (e.g., stromal interactions, immune cell infiltration) that may reduce efficacy in vivo compared to monoculture models .
  • Use multi-omics approaches (e.g., transcriptomics, metabolomics) to identify compensatory pathways activated in vivo .

Q. What strategies optimize this compound in combination therapies for cancer treatment?

Methodological Answer:

  • Screen combinatorial drug libraries with this compound to identify synergies (e.g., with OXPHOS inhibitors or immune checkpoint blockers) using Chou-Talalay or Bliss independence models .
  • Design preclinical trials with staggered dosing schedules to minimize toxicity while maximizing metabolic disruption .
  • Validate combinations in patient-derived organoids (PDOs) to model tumor heterogeneity and therapy resistance .

Q. How can researchers address ethical challenges in translating this compound to clinical trials?

Methodological Answer:

  • Submit detailed nonclinical data (toxicology, genotoxicity) to ethics committees, emphasizing dose-limiting toxicity thresholds and biomarker-driven patient stratification .
  • Draft informed consent forms that clearly explain risks (e.g., metabolic acidosis) and include contingency plans for adverse event management .
  • Ensure compliance with ICH-GCP guidelines for data integrity and participant safety during trial design .

Q. What statistical frameworks are appropriate for analyzing heterogeneous responses to this compound across cancer subtypes?

Methodological Answer:

  • Apply mixed-effects models to account for inter-patient variability and clustering by cancer subtype .
  • Use machine learning (e.g., random forest classifiers) to identify predictive biomarkers (e.g., baseline lactate levels, LDHA expression) from high-dimensional datasets .
  • Report effect sizes with 95% confidence intervals rather than relying solely on p-values to avoid overinterpretation of marginal significance .

Data Integrity and Reproducibility

Q. How can researchers ensure reproducibility of this compound dose-response studies?

Methodological Answer:

  • Adhere to FAIR data principles: Document raw data (e.g., plate reader outputs), normalization methods, and outlier exclusion criteria in public repositories .
  • Share detailed protocols via platforms like Protocols.io , including batch numbers for reagents and equipment calibration records .
  • Conduct inter-laboratory validation studies with blinded samples to confirm assay robustness .

Q. What methodologies mitigate bias in preclinical efficacy studies of this compound?

Methodological Answer:

  • Randomize treatment groups and use blinded data analysis to reduce observer bias .
  • Predefine primary endpoints (e.g., tumor growth inhibition) and statistical power calculations in registered preclinical study protocols .
  • Disclose all conflicts of interest and funding sources in publications to maintain transparency .

Cross-Disciplinary Integration

Q. How can this compound research inform broader studies on cancer metabolism?

Methodological Answer:

  • Map LDHA inhibition effects onto hallmarks of cancer (e.g., reprogrammed energy metabolism, evasion of immune destruction) using pathway enrichment tools (e.g., GSEA) .
  • Collaborate with computational biologists to build predictive models of metabolic vulnerabilities in LDHA-dependent tumors .
  • Publish negative results (e.g., lack of efficacy in certain subtypes) to refine therapeutic hypotheses and guide future research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
LDHA-IN-22Y
Reactant of Route 2
Reactant of Route 2
LDHA-IN-22Y

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.